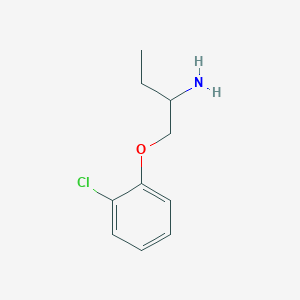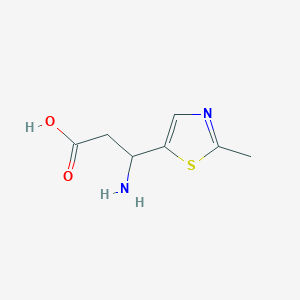
3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the reaction of 2-methyl-1,3-thiazole with appropriate amino and carboxylate precursors. One common method includes the condensation of 2-methyl-1,3-thiazole with an amino acid derivative under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and specific reaction conditions to optimize the production efficiency.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and exerting its effects through binding to target molecules.
Comparison with Similar Compounds
2-Amino-4-methylthiazole: Shares the thiazole ring structure but differs in the position and type of substituents.
5-Amino-1,3,4-thiadiazole: Contains a similar heterocyclic ring but with different nitrogen and sulfur atom arrangements.
2-Methyl-4-phenylthiazole: Another thiazole derivative with different substituents.
Uniqueness: 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate group attached to the thiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11) |
InChI Key |
VISDBLPAEIOFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248702.png)

![1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13248709.png)
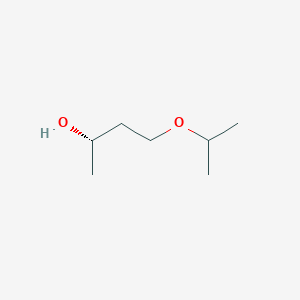


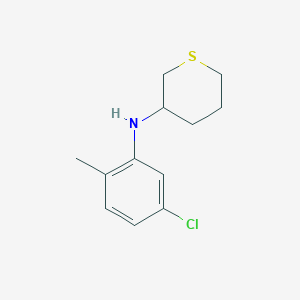
![3-(2-Aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13248734.png)
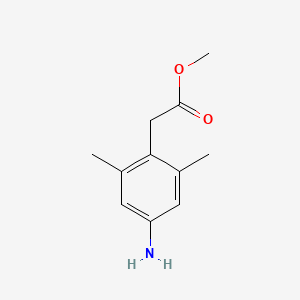
![[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)


